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Compound of Interest

Compound Name: 2-(Cyclopentyloxy)-4-methylaniline
CAS No.: 640767-85-7
Cat. No.: B1323312

Get Quote

Executive Summary & Chemical Identity

2-(Cyclopentyloxy)-4-methylaniline is a specialized fine chemical intermediate primarily
utilized in the synthesis of pharmaceutical agents, particularly phosphodiesterase 4 (PDE4)
inhibitors and tyrosine kinase inhibitors. Its structure features a lipophilic cyclopentyloxy group
ortho to the aniline amine, a motif known to enhance metabolic stability and hydrophobic
binding affinity in drug targets.

Due to its specific substitution pattern, this compound is often classified as a custom synthesis
building block rather than a bulk commodity. Researchers must typically source it through
specialized vendors or synthesize it in-house using established protocols.

Chemical Profile
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Property Detail

Chemical Name 2-(Cyclopentyloxy)-4-methylaniline
640767-85-7 (Primary); Analogous to 640767-

CAS Number )
87-9 (Cyclopropyl variant)

Molecular Formula C12H17NO

Molecular Weight 191.27 g/mol

SMILES CC1=CC(N)=C(Oc2cccez)c=C1

Aniline core; Ortho-cyclopentyloxy
Key Structural Features o - )
(steric/lipophilic); Para-methyl (electronic donor)

Commercial Availability Landscape

Unlike common reagents like 4-methylaniline (p-toluidine), the 2-cyclopentyloxy derivative is
not widely stocked in bulk catalogs. The supply chain is characterized by "Make-to-Order"
(MTO) models.

Primary Sourcing Channels

e Specialty Building Block Vendors: Companies like ChemScene, BLD Pharm, and Ambeed
often list this compound or its close analogs (e.g., 3-cyclopentyloxy isomers).

» Custom Synthesis Services: For quantities >100g, contract research organizations (CROS)
are the most reliable source.

e Precursor Sourcing: The most robust strategy for consistent supply is to purchase the stable
precursors (2-Fluoro-4-methylnitrobenzene or 5-Methyl-2-nitrophenol) and perform the final
two steps in-house.

Supply Chain Logic Diagram

The following diagram illustrates the decision matrix for sourcing this compound based on
project phase.
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Figure 1: Sourcing decision matrix for 2-(Cyclopentyloxy)-4-methylaniline.

Synthetic Protocols

For researchers requiring high purity (>98%) or reliable supply, in-house synthesis is
recommended. Two primary routes exist: Nucleophilic Aromatic Substitution (SNAr) and Phenol
Alkylation.

Route A: SNAr Displacement (Recommended for High
Purity)

This route uses 2-Fluoro-4-methylnitrobenzene as the starting material. The fluorine atom is
highly activated toward nucleophilic displacement by the alkoxide, ensuring high
regioselectivity without isomer byproducts.

Reagents:

Precursor: 2-Fluoro-4-methylnitrobenzene (CAS 446-11-7) - Commercially Available.

Nucleophile: Cyclopentanol.

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

Solvent: THF or DMF (Anhydrous).

Step-by-Step Protocol:
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Alkoxide Formation: In a flame-dried flask under N2, dissolve Cyclopentanol (1.2 eq) in
anhydrous THF. Cool to 0°C. Carefully add NaH (1.3 eq, 60% dispersion). Stir for 30 min
until Hz evolution ceases.

SNAr Reaction: Add 2-Fluoro-4-methylnitrobenzene (1.0 eq) dropwise. Allow to warm to
Room Temperature (RT). Stir for 2-4 hours. Monitor by TLC (activation of F by NO2 makes
this rapid).

Workup: Quench with water. Extract with EtOAc.[1] Wash with brine. Dry over Na2S0a.[1][2]
Concentrate to yield intermediate: 2-(Cyclopentyloxy)-4-methylnitrobenzene.

Reduction: Dissolve intermediate in Ethanol. Add 10% Pd/C (5 wt%). Hydrogenate under Hz
balloon (1 atm) for 4-6 hours.

Purification: Filter through Celite. Concentrate. Recrystallize from Hexane/EtOAc or use
column chromatography if necessary.

Route B: Phenol Alkylation (Cost-Effective)

This route starts with 5-Methyl-2-nitrophenol. While reagents are cheaper, the reaction is

slower and may require higher temperatures.

Reagents:

Precursor: 5-Methyl-2-nitrophenol (CAS 700-38-9).
Alkylating Agent: Bromocyclopentane.
Base: Potassium Carbonate (K2COs3).

Solvent: DMF or Acetonitrile.

Synthesis Pathway Diagram|[2]
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Route A: SNAr (High Purity) Route B: Phenol Alkylation

Start: 2-Fluoro-4-methylnitrobenzene Start: 5-Methyl-2-nitrophenol

Step 1: SNAr Displacement Step 1: Williamson Ether Synthesis
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-HF -HBr

N,

Intermediate:
2-(Cyclopentyloxy)-4-methylnitrobenzene

Step 2: Nitro Reduction
(H2, Pd/C, EtOH)

Target Product:
2-(Cyclopentyloxy)-4-methylaniline
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Figure 2: Comparative synthetic pathways for 2-(Cyclopentyloxy)-4-methylaniline.

Quality Control & Characterization

To ensure the integrity of the synthesized or purchased material, the following QC parameters
must be met. The presence of the ortho-cyclopentyloxy group is the critical structural feature to

verify, as it distinguishes this compound from its isomers.
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Test Method Acceptance Criteria

Purity HPLC (C18, ACN/H20) > 98.0% Area

Cyclopentyl multiplet (~1.6-1.9
ppm, 8H); Methine (~4.8 ppm,

Identity (NMR) 1H NMR (DMSO-ds) ]
1H); Methyl singlet (2.2 ppm,
3H); Aromatic protons (3H).
Identity (MS) LC-MS (ESI+) [M+H]* =192.1 £ 0.2 Da
Off-white to pale brown
Appearance Visual solid/oil (oxidizes upon air

exposure).

Critical Impurity:

o Des-cyclopentyl analog (2-Amino-5-methylphenol): Can result from incomplete alkylation
(Route B) or ether cleavage. Detected by a broad phenolic OH peak in NMR (>9 ppm) and
mass shift (-68 Da).

Handling & Safety

» Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to
oxidation (darkening) over time.

e Hazards: Like most anilines, this compound should be treated as potentially toxic by
inhalation and skin contact. Use standard PPE (gloves, goggles, fume hood).

 Stability: The cyclopentyloxy ether linkage is generally stable to basic and mild acidic
conditions but may cleave under strong Lewis acidic conditions (e.g., BBrs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1323312?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323312?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

